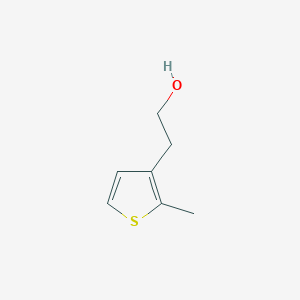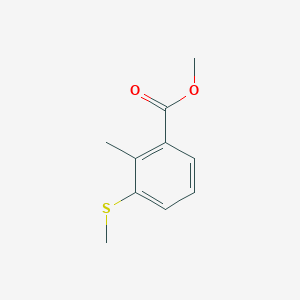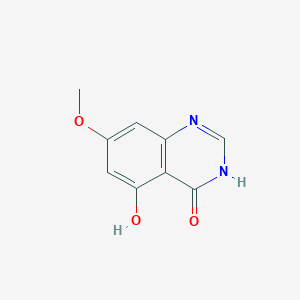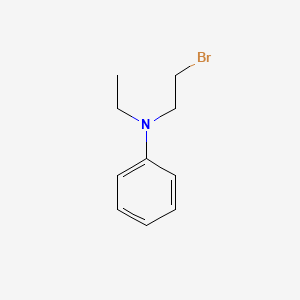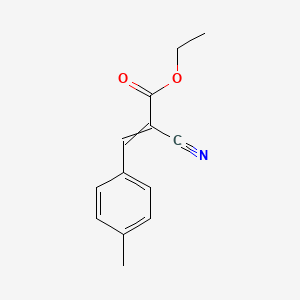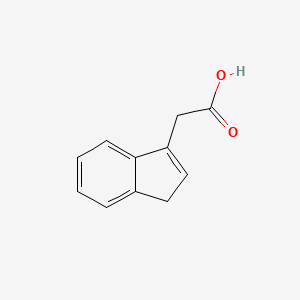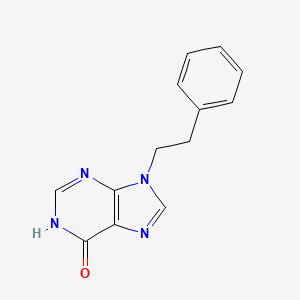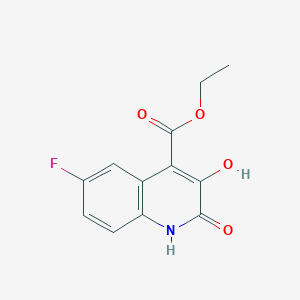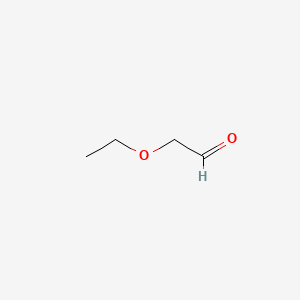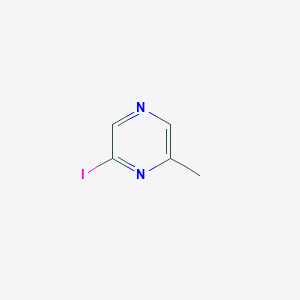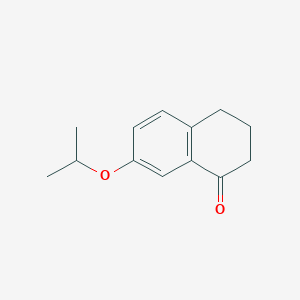![molecular formula C11H12O4 B8798470 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate CAS No. 85263-29-2](/img/structure/B8798470.png)
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate is an organic compound that features a benzo[d][1,3]dioxole ring system attached to an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate typically involves the reaction of benzo[d][1,3]dioxole with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzo[d][1,3]dioxole, followed by the addition of ethyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzo[d][1,3]dioxole ring to dihydrobenzo[d][1,3]dioxole.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated benzo[d][1,3]dioxole compounds .
科学的研究の応用
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 1,3-Benzodioxole-5-carboxylic acid
- 3,4-(Methylenedioxy)phenylacetic acid
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
特性
CAS番号 |
85263-29-2 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)ethyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(12)13-5-4-9-2-3-10-11(6-9)15-7-14-10/h2-3,6H,4-5,7H2,1H3 |
InChIキー |
BHESCKPEROWHRI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8798389.png)
